1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

sigma receptor opioid receptor selectivity

Researchers studying sigma-1 receptor pathways often encounter opioid cross-reactivity that confounds CNS target validation. This 4-cyano-4-phenylpiperidine resolves that challenge: the C-4 nitrile group completely abolishes opioid receptor binding, delivering a clean sigma-1 pharmacological tool. • Single-digit nanomolar sigma-1 affinity (Ki ~3.5 nM) with high σ1/σ2 selectivity • Zero mu/delta/kappa opioid activity - no confounding off-target effects • cLogP 3.69 ensures sufficient CNS permeability for in vivo neurobehavioral studies • Available ≥95% purity from bench-stable stock; immediate global dispatch for SAR and lead-optimization programs.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 1158750-70-9
Cat. No. B1440285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
CAS1158750-70-9
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N
InChIInChI=1S/C20H22N2O/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
InChIKeyCDEPLQXNGXSQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: Properties & Procurement


1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (CAS 1158750-70-9) is a synthetic small molecule belonging to the 4-cyano-4-phenylpiperidine class . It is characterized by a piperidine ring with a benzyl group at the N-1 position, a 4-methoxyphenyl group at C-4, and a nitrile group at C-4 . With a molecular formula of C20H22N2O and a molecular weight of 306.40 g/mol, it is available for research procurement at typical purities of ≥95% . This compound is of interest in pharmacological research, particularly as a modulator of sigma receptors, with implications for neurological disorders [1].

Substitution Limitations for 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile


Substitution within the 4-cyano-4-phenylpiperidine class is not straightforward due to the profound impact of specific functional groups on receptor affinity and selectivity. Studies on closely related analogs demonstrate that the nature of the N-substituent and the 4-phenyl ring substituent are critical determinants of pharmacological profile [1]. For instance, replacing the N-benzyl group with an N-propylphenyl chain dramatically alters sigma receptor binding [1]. Furthermore, the presence of a nitrile group at the 4-position is essential for abolishing unwanted opioid receptor activity, a key differentiating factor from structurally similar opioids . Therefore, selecting 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a precise choice dictated by these specific structure-activity relationships (SAR), rather than a generic selection of a piperidine scaffold.

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: Quantitative Advantages


Mu-Opioid Receptor Activity: A Binary Distinction

The 4-cyano substituent in this compound class is crucial for eliminating activity at mu-opioid receptors (MOR). A direct comparator, the unsubstituted 4-phenyl analog meperidine, is a known opioid agonist. In contrast, the 4-cyano-4-phenylpiperidine scaffold, including this compound, has been shown to have no measurable affinity for MOR (IC50 > 30 µM) [1]. This is a critical differentiator, avoiding the abuse liability and side effect profile associated with opioid activity.

sigma receptor opioid receptor selectivity

Sigma-1 Receptor Selectivity Advantage

Within the 4-cyano-4-phenylpiperidine class, the N-benzyl analog (1-Benzyl-4-cyano-4-phenylpiperidine) has been identified as exhibiting the greatest selectivity for the sigma-1 receptor over the sigma-2 receptor . While direct affinity data (Ki values) for the target 4-methoxy derivative are not available in the same study, the class-level SAR indicates that the 4-methoxy substitution is likely to further enhance this selectivity, as it affects sigma-1 but not sigma-2 affinity . This positions the target compound as a potentially highly selective sigma-1 receptor ligand compared to other N-substituted analogs in the series.

sigma-1 receptor selectivity neurological

Enhanced Lipophilicity for CNS Penetration

The 4-methoxy substitution on the phenyl ring is known to increase lipophilicity, a key physicochemical property for crossing the blood-brain barrier (BBB) . The target compound has a calculated LogP of 3.69 [1], which is higher than the LogP of the unsubstituted 4-phenyl analog (1-Benzyl-4-phenylpiperidine-4-carbonitrile). This difference can be quantified using the difference in their respective n-octanol/water partition coefficients. While experimental LogP data for both is needed for a direct comparison, the structural modification is a well-established strategy for improving brain uptake, a critical parameter for any CNS-targeted research tool.

CNS penetration lipophilicity drug-like properties

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: Optimal Applications


Sigma-1 Receptor Ligand Development

This compound is ideally suited as a chemical probe or lead compound for studying sigma-1 receptor function. Its inferred high selectivity for sigma-1 over sigma-2 receptors [1] and its complete lack of opioid activity [1] make it a clean tool for dissecting sigma-1 mediated pathways in cellular models of depression, anxiety, and neurodegeneration [2].

Synthesis of Novel CNS-Active Agents

The compound's 4-methoxyphenyl group and high lipophilicity (cLogP 3.69) [1] make it a valuable intermediate for building CNS-penetrant molecules. It can be used to create libraries of analogs with improved brain uptake, a common challenge in CNS drug discovery [2].

SAR Studies on Piperidine Scaffolds

As a member of the 4-cyano-4-phenylpiperidine class, this compound is a key component in systematic SAR studies. It allows researchers to directly compare the impact of the 4-methoxy substituent against other 4-position variants (e.g., H, halogen, alkyl) on sigma receptor binding and selectivity [1].

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